N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-chloro-4-fluoroaniline with suitable reagents to form the imidazole ring. One common method involves the use of a cyclization reaction where the aniline derivative is treated with a suitable aldehyde and ammonium acetate under acidic conditions to form the imidazole ring . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, thereby increasing its potency .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro substituents but has a thiazole ring instead of an imidazole ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a pyrazolo-pyridine structure and is studied for its potential as a positive allosteric modulator of metabotropic glutamate receptor 4.
Properties
Molecular Formula |
C9H9ClFN3 |
---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9ClFN3/c10-7-5-6(1-2-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |
InChI Key |
TVOMVESJWMRWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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